1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
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Overview
Description
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one is a heterocyclic compound that features a triazole ring fused with a pyrazine ring
Preparation Methods
The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the triazolo[1,5-a]pyrazine ring system. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid .
Chemical Reactions Analysis
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one involves its interaction with specific molecular targets. The triazole and pyrazine rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other triazolo[1,5-a]pyrazine derivatives, such as:
- 1-{2-chloro-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
- 1-{2-fluoro-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The presence of different substituents can significantly impact the compound’s reactivity and biological activity, highlighting the uniqueness of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one .
Properties
Molecular Formula |
C8H11BrN4O |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one |
InChI |
InChI=1S/C8H11BrN4O/c1-2-7(14)12-3-4-13-6(5-12)10-8(9)11-13/h2-5H2,1H3 |
InChI Key |
NUSUHAGGCHRQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN2C(=NC(=N2)Br)C1 |
Origin of Product |
United States |
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